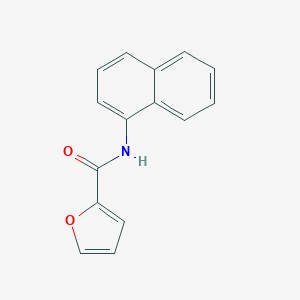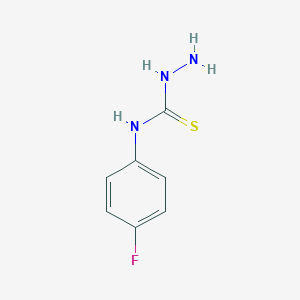![molecular formula C16H15N5O2 B185007 7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 918663-11-3](/img/structure/B185007.png)
7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in various fields. This compound is also known as PP-2 and is a potent inhibitor of the Src family of tyrosine kinases.
Mécanisme D'action
The mechanism of action of 7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one involves the inhibition of the Src family of tyrosine kinases. These kinases are involved in various cellular processes such as cell growth, differentiation, and survival. By inhibiting these kinases, the compound disrupts the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one in lab experiments is its potent inhibitory activity against the Src family of tyrosine kinases. This makes it a useful tool for studying the role of these kinases in various cellular processes. However, one limitation of using this compound is that it may have off-target effects on other kinases or cellular processes, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective inhibitors of the Src family of tyrosine kinases. Another direction is the investigation of the compound's potential applications in other areas such as inflammation, cardiovascular disease, and neurological disorders. Additionally, research could be done to better understand the compound's mechanism of action and its interactions with other cellular processes.
Méthodes De Synthèse
The synthesis of 7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one involves the reaction of 2-aminopyrimidine with 4-chloro-3-nitrobenzoic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with morpholine and a reducing agent such as palladium on carbon to yield the final compound.
Applications De Recherche Scientifique
7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the Src family of tyrosine kinases, which are known to play a key role in cancer cell signaling pathways.
Propriétés
Numéro CAS |
918663-11-3 |
|---|---|
Formule moléculaire |
C16H15N5O2 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
2-morpholin-4-yl-7-phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C16H15N5O2/c22-15-12-10-17-16(21-6-8-23-9-7-21)20-14(12)18-13(19-15)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,17,18,19,20,22) |
Clé InChI |
AZLYWNJRORKGAZ-UHFFFAOYSA-N |
SMILES isomérique |
C1COCCN1C2=NC=C3C(=N2)NC(=NC3=O)C4=CC=CC=C4 |
SMILES |
C1COCCN1C2=NC=C3C(=O)NC(=NC3=N2)C4=CC=CC=C4 |
SMILES canonique |
C1COCCN1C2=NC=C3C(=N2)NC(=NC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



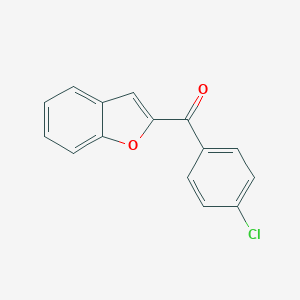
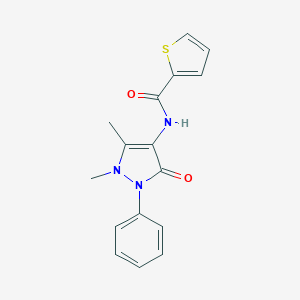
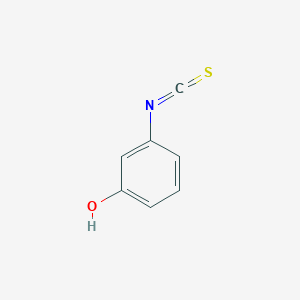
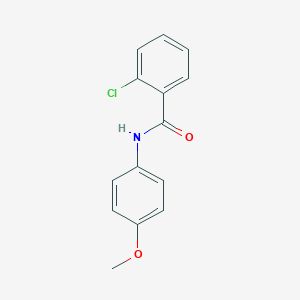
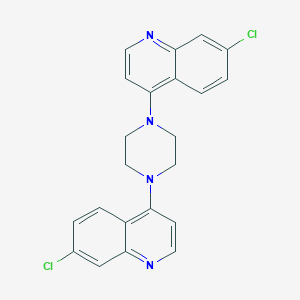
![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)
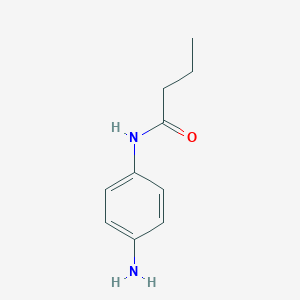
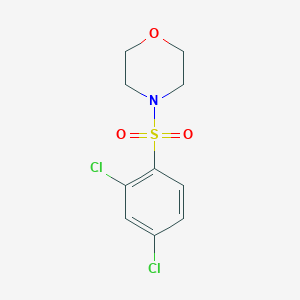
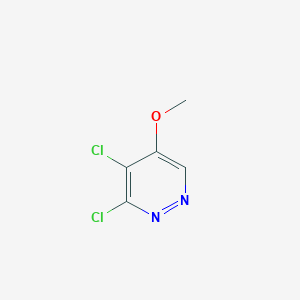
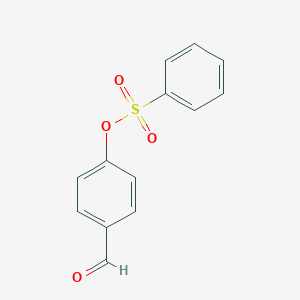
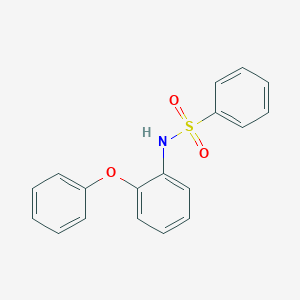
![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)
